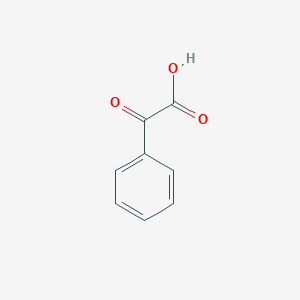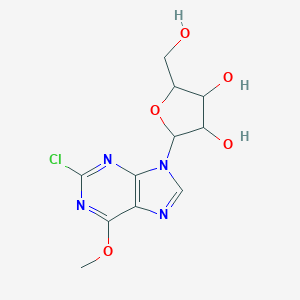![molecular formula C12H12BrNO2 B029425 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone CAS No. 870761-09-4](/img/structure/B29425.png)
1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone" is a chemical compound involved in various chemical reactions and possesses unique physical and chemical properties. It serves as a crucial intermediate in organic synthesis, offering pathways to diverse chemical structures and functionalities.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of pyrrolidine derivatives with halogenated precursors. For example, the synthesis of enaminones and related structures can be achieved through reactions involving difunctional bases, leading to a mixture of tautomeric Schiff bases and enaminones, which can easily undergo transamination (Ostrowska et al., 1999).
Molecular Structure Analysis
The structure of "1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone" and its analogs often displays interesting conformational features. For instance, the crystal structure of related compounds reveals hydrogen bonding patterns and interactions that significantly influence the stability and reactivity of these molecules (Balderson et al., 2007).
Chemical Reactions and Properties
Compounds like "1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone" participate in various chemical reactions, including transamination and cyclization. These reactions are pivotal for synthesizing complex organic molecules with potential biological activities. The presence of the bromoacetyl and pyrrolidinone groups makes these compounds versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties, such as solubility and melting point, of related compounds have been studied extensively. For example, the solubility of pyrrole derivatives in various solvents has been determined, providing valuable information for their application in synthesis and formulation processes (Li et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the potential applications of "1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone" and its derivatives. Studies on related compounds have shed light on the mechanisms and conditions favorable for their reactions, offering insights into their chemical behavior and potential in synthesis (Fujiwara et al., 1977).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Heterocyclic Systems
- Application: 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method: The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed and optimized .
- Results: These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
- Application: Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized and their antibacterial properties were evaluated .
- Method: The thiazole ring was obtained by the interaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide .
- Results: The vast majority of compounds exhibited between twofold and 16-fold increased antibacterial effect against the test-cultures when compared with Oxytetracycline .
-
Design and Synthesis of 1,2,3-Triazole Hybrids
- Application: A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized due to their notable therapeutic importance .
- Method: This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results: The developed synthetics showed moderate to excellent activity against different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
-
Synthesis of Pyrazoline–Coumarin Derivatives
- Application: An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives .
- Method: The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine at 40–50 °C .
- Results: The synthesized compounds were thoroughly characterized using different spectral techniques .
-
Design and Synthesis of 1,2,3-Triazole Hybrids
- Application: A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized due to their notable therapeutic importance .
- Method: This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results: The developed synthetics showed moderate to excellent activity against different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
-
Synthesis of Pyrazoline–Coumarin Derivatives
- Application: An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives .
- Method: The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine at 40–50 °C .
- Results: The synthesized compounds were thoroughly characterized using different spectral techniques .
Eigenschaften
IUPAC Name |
1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILSOKYMDEVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427869 |
Source


|
| Record name | 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone | |
CAS RN |
870761-09-4 |
Source


|
| Record name | 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

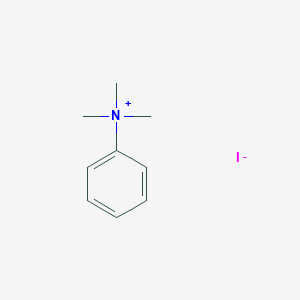
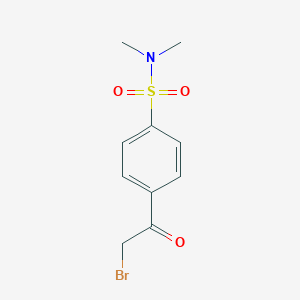

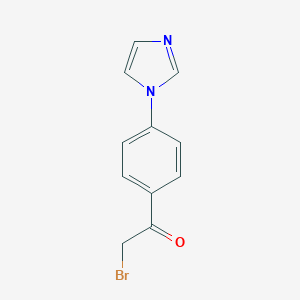
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
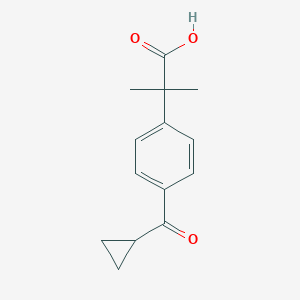
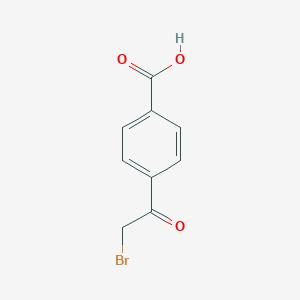
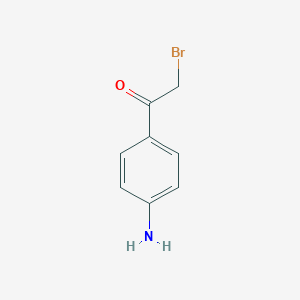
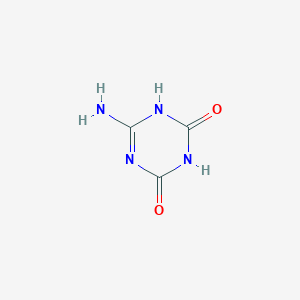
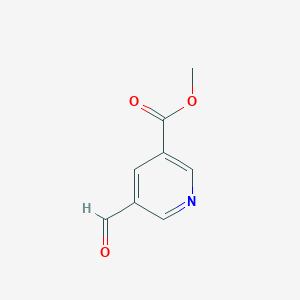
![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

